REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([CH3:19])([CH3:18])[C:14]([O:16]C)=[O:15])=[CH:8][CH:7]=2.[Li+].[OH-].CO.Cl>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([CH3:19])([CH3:18])[C:14]([OH:16])=[O:15])=[CH:8][CH:7]=2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Solution cooled
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
White cake washed with water (2 mL) and EtOH (1 mL)
|
Type
|
CUSTOM
|
Details
|
Product air dried for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
isolated as a white solid
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=NC2=CC=C(C=C2C1)C(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |